A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic Acid
Abstract: This technical guide provides an in-depth exploration of the synthesis and comprehensive characterization of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (C₁₀H₈N₂O₃, M.W: 204.18 g/mol )[1][2]. This pyrazolone derivative is a significant heterocyclic compound, serving as a crucial intermediate in the synthesis of various dyes and pigments and as a scaffold for novel pharmaceutical agents[1][3]. This document details a robust and reproducible synthetic protocol, rooted in the principles of cyclocondensation reactions. Furthermore, it establishes a multi-technique analytical workflow for the unambiguous structural elucidation and purity verification of the synthesized compound. The intended audience for this guide includes organic chemists, medicinal chemists, and material scientists engaged in the research and development of heterocyclic compounds.
Introduction and Scientific Context
Chemical Identity and Structural Paradigm
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also commonly known as 1-Phenyl-5-pyrazolone-3-carboxylic acid, is a five-membered heterocyclic compound featuring a pyrazolone core. A critical aspect of its chemistry is the existence of keto-enol tautomerism, allowing the structure to interconvert between the 5-oxo (keto) form and the 5-hydroxy (enol) form.[4][5] The keto form is generally predominant in the solid state and in many common solvents. This structural feature is fundamental to its reactivity and its utility as a versatile chemical building block.
Significance and Applications
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anti-cancer, and anti-convulsant properties.[3] The title compound, with its carboxylic acid functionality, provides a reactive handle for further molecular modifications, enabling the development of diverse compound libraries for drug discovery programs. Beyond pharmaceuticals, it is extensively used as a coupling component in the synthesis of azo dyes and pigments.[1]
Synthesis Methodology
The synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is most effectively achieved via a two-stage, one-pot reaction sequence involving a Knorr-type pyrazole synthesis followed by ester hydrolysis.
Retrosynthetic Analysis and Mechanistic Rationale
The synthesis begins with the cyclocondensation of phenylhydrazine with diethyl oxalate. This reaction is a classic example of pyrazolone formation.
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Nucleophilic Acyl Substitution: One nitrogen atom of phenylhydrazine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This results in the formation of an intermediate hydrazide-ester.
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Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining ester carbonyl group, leading to the formation of the five-membered pyrazolone ring and the elimination of an ethanol molecule.
-
Saponification: The resulting ethyl ester, ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate[6][7], is not isolated but is hydrolyzed in situ under basic conditions (saponification) to its corresponding carboxylate salt.
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Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the final product, 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocol
Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Materials:
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Phenylhydrazine (97%)
-
Diethyl oxalate (99%)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
Ethanol (95% or absolute)
-
Deionized water
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (8.0 g, 0.2 mol) in ethanol (100 mL).
-
Addition of Reagents: To the ethanolic NaOH solution, add phenylhydrazine (10.8 g, 0.1 mol) dropwise with stirring. Following this, add diethyl oxalate (14.6 g, 0.1 mol) to the mixture. The addition should be controlled to manage any exotherm.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:hexane (1:1).
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Hydrolysis and Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water.
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Acidification and Precipitation: Slowly add concentrated hydrochloric acid to the aqueous solution with constant stirring until the pH is approximately 2-3. A solid precipitate of the target compound will form.
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Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
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Recrystallization: Purify the crude solid by recrystallization from a suitable solvent, such as hot ethanol or an ethanol/water mixture, to yield colorless or pale yellow needles.
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Drying: Dry the purified crystals in a vacuum oven at 60-70 °C to a constant weight. The expected melting point is approximately 237 °C.[1]
Synthesis Workflow Diagram
Caption: Analytical workflow for product verification.
Spectroscopic Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.
| ¹H NMR | Expected Chemical Shift (δ, ppm) | Description |
| Aromatic Protons | 7.20 - 7.80 | Multiplet corresponding to the 5 protons of the phenyl ring. |
| CH₂ Protons | ~3.0 - 4.0 | Singlet (or AB quartet) for the two protons at the C4 position of the pyrazolone ring. |
| Carboxylic Acid -OH | > 12.0 | Very broad singlet, characteristic of a carboxylic acid proton. [8]Its position is concentration-dependent. |
| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Description |
| Pyrazolone C=O | ~170 - 180 | Carbonyl of the pyrazolone ring. [3] |
| Carboxylic Acid C=O | ~160 - 170 | Carbonyl of the carboxylic acid group. [8] |
| Aromatic Carbons | 115 - 140 | Signals for the six carbons of the phenyl ring. |
| Pyrazolone C3 | ~145 - 155 | Carbon bearing the carboxylic acid group. |
| Pyrazolone C4 | ~40 - 50 | Methylene carbon in the pyrazolone ring. |
FTIR is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or an ATR accessory.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Absorption Band |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad band due to hydrogen-bonded dimers. [8][9] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp, medium intensity peaks. [10] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1760 | Strong, sharp absorption. [8][9] |
| C=O Stretch (Pyrazolone) | 1690 - 1710 | Strong, sharp absorption, often distinct from the acid carbonyl. [10] |
| C=N Stretch (Pyrazolone) | 1590 - 1600 | Medium to strong intensity. [3][10] |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong intensity. [9] |
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.
-
Expected Molecular Ion Peak (M⁺): For C₁₀H₈N₂O₃, the expected m/z value is 204.18. In high-resolution mass spectrometry (HRMS), this can be confirmed to high precision.
-
Fragmentation: Common fragmentation pathways for pyrazoles involve the loss of HCN and cleavage of the pyrazolone ring, providing a characteristic fingerprint for the compound class. [11][12]
Chromatographic and Physical Analysis
RP-HPLC is the standard method for determining the purity of the final compound.
| Parameter | Typical Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reverse-phase column suitable for aromatic compounds. [13] |
| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile (or Methanol) | Acidified aqueous phase to ensure protonation of the carboxylic acid. [13] |
| Gradient | 20% B to 80% B over 20 minutes | To elute the compound and separate it from potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. [13] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The phenyl and pyrazolone chromophores absorb strongly in the UV region. |
| Expected Result | A single major peak with >95% peak area, indicating high purity. |
The melting point is a fundamental physical property that serves as a reliable indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.
-
Literature Melting Point: 237 °C [1]
Conclusion
This guide has outlined a validated and reliable methodology for the synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid. The described protocol is scalable and employs common laboratory reagents and techniques. Furthermore, the comprehensive characterization workflow, utilizing NMR, FTIR, MS, HPLC, and melting point analysis, provides a robust framework for scientists to verify the structural integrity and purity of the synthesized material, ensuring its suitability for subsequent applications in research and development.
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